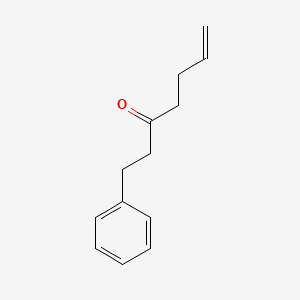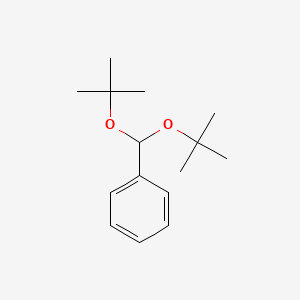
(Di-tert-butoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Di-tert-butoxymethyl)benzene is an organic compound with the molecular formula C15H24O2 It features a benzene ring substituted with two tert-butoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: (Di-tert-butoxymethyl)benzene can be synthesized through a multi-step process involving the reaction of benzene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds via electrophilic aromatic substitution, where the tert-butyl group is introduced to the benzene ring. The tert-butoxymethyl groups are then formed through subsequent reactions
Properties
CAS No. |
32461-97-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]methylbenzene |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)16-13(17-15(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
InChI Key |
GZQOETOKJRRZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
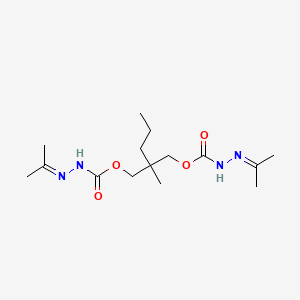
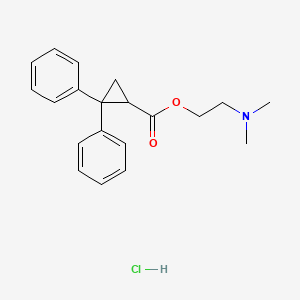
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
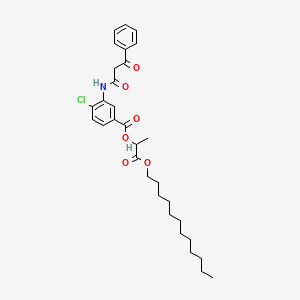
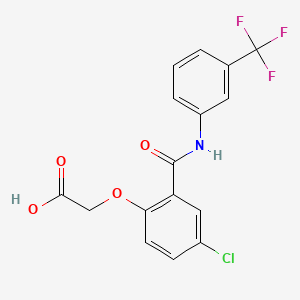
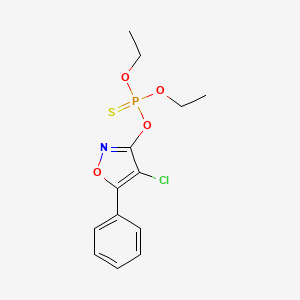
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
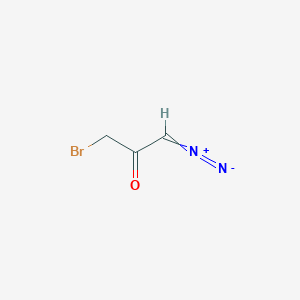
propanedioate](/img/structure/B14682914.png)
